O-Benzyl Posaconazole-d4

Isotopic Purity Internal Standard Mass Spectrometry

Select O-Benzyl Posaconazole-d4 as your deuterated internal standard for unmatched posaconazole quantitation accuracy in biological matrices. The [M+4] mass separation from the unlabeled analog eliminates ion suppression/enhancement errors—critical for FDA bioanalytical method validation and TDM studies. As the direct synthetic precursor to posaconazole-d4, this certified reference material also enables ICH-compliant impurity profiling of posaconazole API batches for ANDA/DMF regulatory submissions. Supplied with full characterization data and defined isotopic purity for reproducible HPLC and LC-MS/MS method development.

Molecular Formula C37H42F2N8O4
Molecular Weight 704.8 g/mol
CAS No. 1133712-26-1
Cat. No. B026984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Benzyl Posaconazole-d4
CAS1133712-26-1
Synonyms2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol-d4;  Noxafil-d4;  Sch 56592-d4
Molecular FormulaC37H42F2N8O4
Molecular Weight704.8 g/mol
Structural Identifiers
SMILESCCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
InChIInChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i5D,6D,7D,8D
InChIKeyRAGOYPUPXAKGKH-YWOVKAAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98% deuterated forms (d1-d4)A solid

O-Benzyl Posaconazole-d4 (CAS 1246818-95-0 / 1133712-26-1): Certified Deuterated Internal Standard for Posaconazole Bioanalysis


O-Benzyl Posaconazole-d4 is a deuterium-labeled analog of O-Benzyl Posaconazole, an impurity of the antifungal drug posaconazole . It is primarily utilized as an analytical internal standard in HPLC and LC-MS/MS methods for the precise quantification of posaconazole levels in biological matrices such as blood, serum, and plasma . The compound serves as a precursor to labeled posaconazole [1] and is supplied as a certified reference material in neat solid or solution forms, characterized by high isotopic purity .

Why Generic Substitution Fails for O-Benzyl Posaconazole-d4 in Quantitative Bioanalysis


In LC-MS/MS bioanalysis, substituting a generic or unlabeled analog for a deuterated internal standard introduces quantitation errors due to differences in retention time, matrix effects, and ionization efficiency. O-Benzyl Posaconazole-d4 provides a minimum [M+4] mass separation from its unlabeled counterpart, ensuring accurate discrimination and correction for ion suppression or enhancement [1]. Compared to non-deuterated internal standards such as SCH 56984, the deuterated compound offers nearly identical chemical behavior and extraction recovery, minimizing variability in complex biological matrices [2]. The use of a stable isotope-labeled internal standard is mandated by FDA bioanalytical method validation guidance for achieving precision and accuracy in pharmacokinetic and therapeutic drug monitoring studies [3].

Quantitative Differentiation Evidence for O-Benzyl Posaconazole-d4 Against Closest Analogs


Molecular Weight and Isotopic Purity of O-Benzyl Posaconazole-d4 vs. Unlabeled O-Benzyl Posaconazole

O-Benzyl Posaconazole-d4 (CAS 1246818-95-0) exhibits a molecular weight of 794.92 g/mol, which is 4.02 Da higher than the unlabeled O-Benzyl Posaconazole (MW 790.90 g/mol) due to the incorporation of four deuterium atoms . This [M+4] mass shift ensures baseline chromatographic separation and eliminates isotopic cross-talk in MS detection .

Isotopic Purity Internal Standard Mass Spectrometry

Purity Specifications: O-Benzyl Posaconazole-d4 vs. Posaconazole-d4

Commercial sources of O-Benzyl Posaconazole-d4 report a purity of ≥98%, which is comparable to the ≥97% purity reported for Posaconazole-d4 (CAS 1133712-26-1) . However, O-Benzyl Posaconazole-d4 is specifically intended as a precursor to labeled posaconazole and as an impurity standard, not as a direct internal standard for posaconazole itself, which differentiates its application from Posaconazole-d4 [1].

Chemical Purity Certified Reference Material Analytical Standard

Application Specificity: O-Benzyl Posaconazole-d4 as Impurity Standard vs. Posaconazole-d4 as IS

O-Benzyl Posaconazole-d4 is designated as a precursor to labeled posaconazole and an impurity standard for posaconazole [1], whereas Posaconazole-d4 is explicitly marketed as an internal standard for the quantification of posaconazole in biological matrices . This application divergence is critical: using O-Benzyl Posaconazole-d4 as a direct internal standard for posaconazole would be scientifically inappropriate due to structural differences in the benzyl-protected side chain, which may affect extraction recovery and ionization efficiency differently than the parent drug.

Impurity Profiling Internal Standard Method Validation

Matrix Effect Variability in Posaconazole-d4-Based Methods vs. Non-Deuterated IS

In a validated multiplex UPLC-MS/MS method for antifungal drugs, the use of deuterated internal standards (including posaconazole-d4) resulted in matrix effect variability of <9.2% and analytical recovery ranging from 80.1% to 107% across all analytes [1]. This compares favorably to earlier methods using non-deuterated internal standards like SCH 56984, which showed higher variability due to differential extraction and ionization [2].

Matrix Effects LC-MS/MS Bioanalytical Method Validation

Validated Application Scenarios for O-Benzyl Posaconazole-d4 in Pharmaceutical and Bioanalytical Workflows


Synthesis of Deuterated Posaconazole for Pharmacokinetic Studies

O-Benzyl Posaconazole-d4 serves as a direct precursor to synthesize posaconazole-d4, the deuterated internal standard used in LC-MS/MS methods for quantifying posaconazole in human plasma and serum [1]. This synthetic route is essential for producing high-purity, stable-labeled internal standards required for bioanalytical method validation in clinical pharmacokinetic and therapeutic drug monitoring (TDM) studies .

Impurity Profiling and Pharmaceutical Quality Control

As a deuterated impurity standard, O-Benzyl Posaconazole-d4 enables accurate identification and quantification of the O-benzyl impurity in posaconazole active pharmaceutical ingredient (API) batches . This supports regulatory submissions (ANDA/DMF) by providing a stable isotope-labeled analog for LC-MS/MS impurity profiling, ensuring compliance with ICH guidelines on genotoxic and process-related impurities [2].

Method Development and Validation for Posaconazole Quantification

O-Benzyl Posaconazole-d4 can be used in the development and validation of HPLC and LC-MS/MS methods for posaconazole analysis . Its defined isotopic purity and molecular weight allow for precise calibration and recovery experiments, which are critical for achieving the accuracy and precision required by FDA bioanalytical method validation guidance [3].

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